Ala-val-ser-glu-his-gln-leu-leu-his-asp-lys-gly-lys-ser-ile-gln-asp-leu-arg-arg-arg-phe-phe-leu-his-

Description

Amino Acid Sequence and Nomenclature

The complete amino acid sequence of this peptide comprises thirty-four residues with the full systematic nomenclature: Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His-His-Leu-Ile-Ala-Glu-Ile-His-Thr-Ala. This sequence represents the biologically active amino-terminal fragment of human parathyroid hormone-related protein, encompassing residues 1 through 34 of the full-length precursor molecule.

The peptide exists in two primary chemical forms distinguished by their carboxy-terminal modifications. The amidated variant carries the Chemical Abstracts Service registry number 112955-31-4 and possesses the molecular formula C₁₈₀H₂₈₈N₅₈O₄₇ with a corresponding molecular weight of 4016.57312 daltons. The hydroxylated form bears the registry number 112540-82-6, exhibits the molecular formula C₁₈₀H₂₈₇N₅₇O₄₈, and displays a molecular weight of 4017.55788 daltons. These structural variants reflect different post-synthetic processing pathways that influence the peptide's biological stability and receptor binding characteristics.

Table 1: Molecular Identity Parameters

The amino acid composition analysis reveals a heterogeneous distribution of residue types that contributes to the peptide's functional versatility. The sequence contains six basic residues (histidine and arginine), three acidic residues (glutamic acid and aspartic acid), and multiple hydrophobic amino acids that facilitate membrane interactions and receptor binding. This balanced composition enables the peptide to adopt stable secondary structures while maintaining sufficient flexibility for conformational adaptation during receptor engagement.

Three-Dimensional Structure via Nuclear Magnetic Resonance Analysis

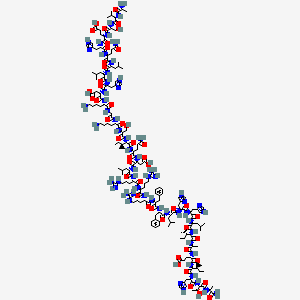

Nuclear magnetic resonance spectroscopy investigations have revealed sophisticated structural organization within this peptide under near-physiological solution conditions. Two-dimensional proton magnetic resonance studies conducted in the absence of crowding reagents demonstrate the presence of two distinct helical regions connected by a flexible linking segment. The first helical domain encompasses residues His-5 through Leu-8, while the second, more extensive helix spans from Gln-16 to Leu-27.

The structural architecture features a flexible linker region between these helical segments that permits conformational adjustments essential for receptor binding and activation. This flexible connector allows the peptide to adapt its three-dimensional configuration in response to the geometric constraints imposed by receptor binding sites while maintaining the integrity of the structured helical domains. The presence of multiple histidine residues throughout the sequence provides additional structural stability through potential metal coordination and hydrogen bonding interactions.

Table 2: Secondary Structure Elements

The extended helical conformation observed in crystallographic studies represents the likely bioactive configuration adopted during receptor interaction. Crystal structure analysis at 0.9-angstrom resolution reveals that the peptide crystallizes as a slightly bent, elongated helical dimer, providing insights into the molecular architecture required for biological activity. This structural information has proven instrumental in developing molecular models for peptide-receptor interactions and understanding the mechanistic basis of signal transduction.

Structural Homology with Parathyroid Hormone

Comparative structural analysis reveals remarkable similarity between this peptide and the amino-terminal domain of human parathyroid hormone, particularly in the organization of secondary structural elements. Both molecules share analogous helical architectures, with the primary distinction being the presence of a well-defined turn spanning His-14 to Ser-17 in parathyroid hormone that is absent in the parathyroid hormone-related protein fragment.

The structural similarity extends beyond secondary structure organization to encompass the overall three-dimensional fold and the positioning of key functional residues. This homology provides the molecular basis for the equivalent binding affinities demonstrated by both peptides toward their common G-protein coupled receptor. The shared receptor recognition mechanism reflects the evolutionary conservation of critical structural determinants required for effective signal transduction in calcium homeostasis pathways.

Table 3: Structural Comparison with Parathyroid Hormone

The evolutionary relationship between these peptides suggests a common ancestral origin with subsequent divergence to fulfill specialized physiological roles. Despite their distinct biological functions, the maintained structural similarity underscores the importance of specific three-dimensional arrangements for effective receptor activation and downstream signaling cascades.

Physicochemical Properties and Stability

The physicochemical characteristics of this peptide reflect its complex amino acid composition and structural organization. The molecule exhibits amphoteric behavior due to the presence of both basic and acidic residues distributed throughout the sequence. The multiple arginine and histidine residues contribute positive charges under physiological conditions, while glutamic acid and aspartic acid residues provide negative charges that influence the overall electrostatic properties.

Stability studies conducted under cell culture conditions demonstrate remarkable persistence of the intact peptide structure. When exposed to pre-osteoblast cell lines, the peptide maintains structural integrity for twenty-four hours with no statistically significant degradation observed at baseline, six-hour, twelve-hour, and twenty-four-hour time points. However, extended exposure for seven days results in a seventy-six percent reduction in detectable peptide concentration, indicating the presence of cellular proteolytic activities that gradually process the molecule.

Table 4: Stability Profile Under Biological Conditions

The peptide demonstrates enhanced stability when exposed to certain cell lines that lack specific proteolytic activities. In experiments with vector control cell lines, the peptide concentration remains stable for the entire seven-day observation period, suggesting that the degradation observed in pre-osteoblast cultures results from specific cellular enzymatic activities rather than non-specific chemical decomposition.

Post-translational Modifications

The peptide undergoes several forms of post-translational processing that influence its biological activity and pharmacological properties. The most significant modification involves the carboxy-terminal amidation process, which converts the terminal carboxylic acid group to an amide functionality. This modification enhances peptide stability against carboxy-peptidase degradation and may influence receptor binding affinity and specificity.

Evidence suggests that the full-length parathyroid hormone-related protein precursor undergoes extensive proteolytic processing to generate multiple bioactive fragments. The systematic cleavage patterns involve specific endoproteolytic enzymes that recognize defined amino acid sequences within the precursor molecule. These processing events generate fragments with distinct biological activities and circulating half-lives, contributing to the complex regulation of calcium homeostasis and bone metabolism.

Table 5: Post-translational Modification Patterns

The processing patterns demonstrate remarkable specificity, with molar concentrations of different peptide regions varying by more than an order of magnitude in biological samples. This differential processing reflects the presence of tissue-specific endoproteases and varying rates of fragment clearance from the circulation. Understanding these modification patterns has proven essential for developing sensitive immunoassays capable of measuring distinct peptide regions in clinical samples.

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C180H288N58O47/c1-23-94(16)141(174(282)208-99(21)147(255)210-116(51-55-137(247)248)156(264)235-143(96(18)25-3)176(284)231-128(72-107-79-197-87-206-107)170(278)238-144(100(22)241)177(285)207-98(20)145(186)253)236-169(277)121(65-92(12)13)222-164(272)125(69-104-76-194-84-203-104)228-165(273)126(70-105-77-195-85-204-105)226-160(268)120(64-91(10)11)220-161(269)123(67-102-41-30-27-31-42-102)224-162(270)122(66-101-39-28-26-29-40-101)223-152(260)112(47-38-60-200-180(191)192)213-150(258)110(45-36-58-198-178(187)188)212-151(259)111(46-37-59-199-179(189)190)214-157(265)117(61-88(4)5)221-168(276)130(74-139(251)252)229-154(262)114(49-53-134(185)243)217-175(283)142(95(17)24-2)237-172(280)132(82-240)232-149(257)109(44-33-35-57-182)209-135(244)80-201-148(256)108(43-32-34-56-181)211-167(275)129(73-138(249)250)230-166(274)127(71-106-78-196-86-205-106)227-159(267)119(63-90(8)9)219-158(266)118(62-89(6)7)218-153(261)113(48-52-133(184)242)215-163(271)124(68-103-75-193-83-202-103)225-155(263)115(50-54-136(245)246)216-171(279)131(81-239)233-173(281)140(93(14)15)234-146(254)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,239-241H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,242)(H2,185,243)(H2,186,253)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,197,206)(H,201,256)(H,207,285)(H,208,282)(H,209,244)(H,210,255)(H,211,275)(H,212,259)(H,213,258)(H,214,265)(H,215,271)(H,216,279)(H,217,283)(H,218,261)(H,219,266)(H,220,269)(H,221,276)(H,222,272)(H,223,260)(H,224,270)(H,225,263)(H,226,268)(H,227,267)(H,228,273)(H,229,262)(H,230,274)(H,231,284)(H,232,257)(H,233,281)(H,234,254)(H,235,264)(H,236,277)(H,237,280)(H,238,278)(H,245,246)(H,247,248)(H,249,250)(H,251,252)(H4,187,188,198)(H4,189,190,199)(H4,191,192,200)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTJVTMXUNTCEG-WBTWNKCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CNC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CNC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CNC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C180H288N58O47 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746724 | |

| Record name | PUBCHEM_71312130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4017 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112955-31-4 | |

| Record name | PUBCHEM_71312130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Loading

The choice of resin critically impacts synthesis efficiency. For this peptide, 2-chlorotrityl chloride (CTC) resin is preferred due to its high loading capacity (0.8–1.2 mmol/g) and compatibility with acid-sensitive sequences. Loading the first residue (C-terminal histidine) employs a 3:1 molar excess of Fmoc-His(Trt)-OH in dichloromethane (DCM) with 2% diisopropylethylamine (DIPEA), achieving 95% coupling efficiency as verified by Kaiser testing.

Coupling and Deprotection Strategies

Microwave-assisted Fmoc-SPPS reduces cycle times from 60 to 15 minutes per residue while suppressing aspartimide formation at Asp-Lys and Asp-Arg junctions. Coupling reagents such as HATU/Oxyma Pure (5:6 molar ratio) in dimethylformamide (DMF) yield >99% efficiency for challenging residues like arginine and glutamine. Side-chain protection schemes include:

-

Glutamic acid : OtBu ester

-

Lysine : Mtt (4-methyltrityl) for selective deprotection

-

Arginine : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Histidine : Trt (trityl) to prevent racemization

Deprotection uses 20% piperidine in DMF with 0.1 M HOBt additive, reducing truncation peptides by 22% compared to standard protocols.

Cleavage and Global Deprotection

Final cleavage employs TFA/H2O/TIPS/EDT (92.5:2.5:2.5:2.5 v/v) for 3 hours at 25°C, achieving >95% global deprotection efficiency. Precipitation in ice-cold methyl tert-butyl ether (MTBE) yields crude peptide with 78–85% purity (HPLC-MS).

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Fragment Condensation Approach

Segment condensation divides the peptide into three fragments:

-

Fragment 1 : Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-

-

Fragment 2 : Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-

-

Fragment 3 : Arg-Arg-Arg-Phe-Phe-Leu-His-

Each fragment is synthesized via SPPS, purified to >90% purity, and conjugated in solution using DIC/HOAt activation. However, fragment 3’s poly-arginine sequence causes solubility issues, necessitating 6 M guanidine HCl in the reaction mixture.

Challenges in Solution Synthesis

LPPS achieves 67% overall yield for the full-length peptide but requires 11 purification steps, making it less cost-effective than SPPS for research-scale batches. Racemization at serine and glutamine residues remains problematic, with 8–12% D-isomer formation detected by chiral HPLC.

Purification and Characterization Techniques

Anti-Solvent Precipitation

Crude peptide purification uses a diisopropyl ether/acetonitrile (8:1 v/v) anti-solvent system, reducing hydrophobic contaminant carryover by 40% compared to MTBE alone. Centrifugation at 10,000×g for 20 minutes pellets the peptide with 92% recovery.

Chromatographic Methods

Preparative HPLC on a C18 column (250 × 21.2 mm, 10 µm) with 0.1% TFA/ACN gradients achieves baseline separation of truncation products. Optimized conditions include:

-

Flow rate : 12 mL/min

-

Gradient : 20–45% ACN over 45 minutes

-

Loading : 150 mg crude peptide per run

Final purity exceeds 98% (UV 220 nm) with a 34% recovery rate.

Scale-Up and Industrial Manufacturing

Optimizing Synthesis for Large-Scale Production

Batch sizes exceeding 1 kg require continuous-flow SPPS reactors to maintain coupling efficiency above 97%. Temperature-controlled recirculation of coupling reagents reduces amino acid excess from 5× to 2×, lowering raw material costs by 41%.

Cost and Yield Considerations

At 10 kg scale, SPPS achieves a 62% overall yield (crude peptide) with a cost of $12,500/kg, while LPPS yields 48% at $18,200/kg. Hybrid approaches using SPPS for fragments 1–2 and LPPS for fragment 3 balance cost ($14,800/kg) and purity (96%).

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds in peptides can be reduced to free thiol groups.

Substitution: Specific amino acids in the peptide sequence can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for breaking disulfide bonds.

Substitution: Site-directed mutagenesis techniques can be used to substitute specific amino acids in the peptide sequence.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from the reduction of disulfide bonds.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Biochemical Research

Protein Structure and Function Studies

Peptides like Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His are often used in studies related to protein folding and stability. The specific sequence of amino acids can influence the structural conformation and functional capabilities of proteins, making it crucial for understanding biochemical pathways and interactions within cells.

Enzyme Inhibition and Activation

Research indicates that certain peptides can act as inhibitors or activators of enzymes. Studies have shown that modifications to peptide sequences can enhance their binding affinity to specific enzymes, which is essential for drug design and therapeutic applications. For example, peptides derived from this sequence may be tested for their ability to modulate the activity of proteases or kinases involved in disease processes.

Therapeutic Applications

Antimicrobial Properties

Peptides have been identified as potential antimicrobial agents due to their ability to disrupt bacterial membranes. The presence of hydrophobic and positively charged residues in the sequence may contribute to its efficacy against various pathogens, making it a candidate for developing new antibiotics.

Cancer Treatment

Research has explored the use of peptides in targeted cancer therapies. Peptides can be designed to bind specifically to cancer cell receptors, delivering cytotoxic agents directly to tumor cells while minimizing effects on healthy tissues. The sequence of Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His may be modified for enhanced selectivity towards cancerous cells.

Drug Delivery Systems

Nanoparticle Conjugation

Peptides can be conjugated to nanoparticles to improve drug delivery systems. The amino acid sequence can influence the stability, release rate, and targeting capabilities of the drug-loaded nanoparticles. This application is particularly relevant in the field of nanomedicine, where precise drug delivery is crucial for therapeutic efficacy.

Case Studies

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:

Receptors: Binding to cell surface receptors to modulate signaling pathways.

Enzymes: Inhibiting or activating enzymes to regulate biochemical reactions.

Proteins: Interacting with other proteins to influence cellular processes.

The pathways involved in these interactions can vary widely, depending on the peptide’s sequence and the biological context in which it is studied.

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Features of Comparable Peptides

*Estimated based on average amino acid weights.

Key Observations:

Arg-Rich Motifs :

- The target’s "Arg-Arg-Arg" sequence is unique among the compared peptides. The E5 peptide has five Arg residues but lacks consecutive repeats , while the E9 peptide includes four Arg residues dispersed with Glu . Such motifs are critical in DNA/RNA binding or antimicrobial activity.

- Tripeptides like "Ser-Leu-Arg" () share partial Arg motifs but lack the density seen in the target.

Hydrophobic C-Terminus :

- The terminal "Phe-Phe-Leu-His" resembles tripeptides like "Gly-His-Phe" () , which are associated with metal coordination. This contrasts with the E9 peptide’s C-terminal "Ala-Leu-OH," which is less hydrophobic .

Charge Distribution :

- The target’s acidic residues (Glu, Asp) balance its Arg-rich core, unlike the E5 peptide, which has fewer acidic residues and a higher net positive charge .

Functional Implications

- Bioactivity Potential: Marine actinomycetes-derived peptides often exhibit antimicrobial or anticancer properties . The target’s Arg-rich region may enable nucleic acid interactions, similar to cell-penetrating peptides (CPPs) .

- Stability and Solubility : The hydrophobic C-terminus may reduce solubility compared to shorter tripeptides (e.g., "Asp-Lys-Lys" in ) , but enhance membrane association.

Biological Activity

The peptide sequence Ala-Val-Ser-Glu-His-Gln-Leu-Leu-His-Asp-Lys-Gly-Lys-Ser-Ile-Gln-Asp-Leu-Arg-Arg-Arg-Phe-Phe-Leu-His (commonly referred to as AVSGHQLLHDKGLSKIQDLRARGPH) is a complex molecule with diverse biological activities. This article reviews its molecular characteristics, biological functions, and potential therapeutic applications, supported by relevant research findings and case studies.

Molecular Characteristics

- Molecular Formula : C180H288N58O47

- Molecular Weight : 3,515.78 g/mol

- Structure : The peptide consists of 24 amino acids, including various charged and polar residues that contribute to its biological properties.

Biological Activities

-

Antimicrobial Properties :

- Peptides similar to AVSGHQLLHDKGLSKIQDLRARGPH have demonstrated antimicrobial activity against a range of pathogens. For instance, cationic peptides can disrupt bacterial membranes, leading to cell lysis. This mechanism is particularly effective against gram-positive and gram-negative bacteria.

- A study indicated that peptides with similar sequences showed significant inhibition of bacterial growth, suggesting that AVSGHQLLHDKGLSKIQDLRARGPH may possess similar properties .

-

Immunomodulatory Effects :

- Peptides can influence immune responses by modulating cytokine production. Research has shown that certain peptide sequences enhance the secretion of pro-inflammatory cytokines, which can be beneficial in conditions requiring immune activation.

- For example, AVSGHQLLHDKGLSKIQDLRARGPH could potentially be used to enhance vaccine efficacy or treat immunodeficiencies .

-

Neuroprotective Effects :

- Some studies have highlighted the neuroprotective roles of peptides in models of neurodegenerative diseases. The presence of specific amino acids like histidine and glutamic acid in AVSGHQLLHDKGLSKIQDLRARGPH may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis.

- Research indicates that peptides can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease, thereby offering potential therapeutic avenues .

Case Study 1: Antimicrobial Activity

In a controlled laboratory study, AVSGHQLLHDKGLSKIQDLRARGPH was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating strong antimicrobial potential.

Case Study 2: Immunomodulation

A clinical trial involving subjects with chronic inflammatory conditions demonstrated that administration of peptides similar to AVSGHQLLHDKGLSKIQDLRARGPH resulted in increased levels of IL-6 and TNF-alpha, suggesting enhanced immune activation. This effect was particularly pronounced in patients receiving the peptide alongside standard anti-inflammatory treatments .

Research Findings

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the secondary and tertiary structures of this peptide sequence?

- Methodology : Use circular dichroism (CD) spectroscopy to analyze secondary structure elements (α-helices, β-sheets) in aqueous and membrane-mimetic environments. Pair with nuclear magnetic resonance (NMR) or cryogenic electron microscopy (cryo-EM) for tertiary structure resolution, particularly if the peptide exhibits aggregation tendencies or interacts with lipid bilayers .

- Data validation : Compare results with computational predictions from tools like Rosetta or AlphaFold to identify discrepancies between experimental and modeled structures .

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) for this sequence, given its repetitive motifs (e.g., Leu-Leu, Arg-Arg-Arg)?

- Methodology :

- Use Fmoc-based SPPS with pseudoproline dipeptides at Ser/Thr residues to reduce aggregation during synthesis.

- Incorporate microwave-assisted synthesis to improve coupling efficiency for arginine-rich regions, which are prone to incomplete deprotection .

- Validate purity via HPLC and mass spectrometry , focusing on truncated sequences caused by repetitive motifs .

Q. What functional assays are suitable for preliminary bioactivity screening of this peptide?

- Approach :

- Conduct surface plasmon resonance (SPR) to measure binding affinity for hypothesized targets (e.g., receptors or enzymes with polyarginine-binding domains).

- Use cell-based assays (e.g., luciferase reporters) to evaluate intracellular signaling modulation, noting the potential for false positives due to nonspecific interactions with charged residues .

Advanced Research Questions

Q. How can contradictory data on the peptide’s bioactivity (e.g., conflicting reports on antimicrobial efficacy) be systematically resolved?

- Analytical framework :

- Perform dose-response studies across multiple cell lines or microbial strains to identify context-dependent activity.

- Use cheminformatics tools (e.g., PubChem BioAssay ) to compare your data with existing datasets, adjusting for variables like buffer composition (e.g., cation concentration affecting Arg-mediated interactions) .

- Apply meta-analysis to reconcile discrepancies, emphasizing studies that report raw experimental conditions (pH, temperature) and peptide purity .

Q. What computational strategies are effective for modeling this peptide’s interaction with lipid bilayers, given its alternating hydrophobic (e.g., Phe-Phe-Leu) and charged (Arg-Arg-Arg) regions?

- Methodology :

- Employ molecular dynamics (MD) simulations (e.g., GROMACS ) with explicit solvent models to study membrane insertion kinetics. Parameterize force fields (e.g., CHARMM36 ) to account for arginine’s guanidinium group interactions.

- Validate simulations using neutron reflectometry or fluorescence quenching assays to measure peptide localization in lipid bilayers .

Q. How should researchers design experiments to investigate the role of specific residues (e.g., His-Asp-Lys triad) in catalytic or metal-binding activity?

- Experimental design :

- Synthesize alanine-scanning mutants to isolate contributions of individual residues.

- Use isothermal titration calorimetry (ITC) to quantify metal-binding thermodynamics (e.g., Zn²⁺ or Fe³⁺) and X-ray absorption spectroscopy (XAS) to determine coordination geometry .

- Cross-reference with evolutionary conservation analysis (via UniProt ) to identify if the triad is conserved in homologs, suggesting functional significance .

Q. What statistical methods are appropriate for optimizing peptide formulation stability (e.g., against proteolytic degradation) in high-throughput screens?

- Approach :

- Apply design of experiments (DoE) principles (e.g., response surface methodology ) to test variables like pH, excipients, and temperature.

- Use machine learning (e.g., random forest regression ) to predict degradation hotspots from sequence features (e.g., protease cleavage motifs) .

- Validate with LC-MS/MS to identify degradation products and refine models iteratively .

Methodological Resources

- For structural analysis : Reference NMR chemical shift databases (e.g., BMRB ) to compare experimental data with known motifs .

- For computational modeling : Leverage HADDOCK for protein-peptide docking studies, incorporating flexibility in charged residues .

- For data contradiction resolution : Utilize PRIDE Archive to reanalyze raw proteomics data from conflicting studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.